3-nitropyren-1-ol
Overview
Description
Mutagenic agent. Specific CYP3A4 metabolite of 1-nitropyrene. Putative genotoxic agent.
Scientific Research Applications
Environmental Contaminant and Mutagenicity
1-Nitropyrene-3-ol, a metabolite of 1-nitropyrene, is primarily studied in the context of environmental pollution and its mutagenic effects. Research shows that 1-nitropyrene is mutagenic in various systems, including human cell lines. Its metabolism in human hepatoma cells primarily occurs through nitroreduction to 1-aminopyrene and cytochrome P450-mediated C-oxidation to 1-nitropyren-3-ol and other isomers. This process is influenced by factors like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) treatment, which alters the metabolism and formation of different metabolites (Silvers et al., 1997).
Role in Mutagenic Activity
The mutagenicity of 1-nitropyren-3-ol and related compounds has been investigated, showing that these compounds exhibit mutagenic properties in Salmonella typhimurium strains. This indicates the involvement of both nitroreduction and ring oxidation in the mutagenic activity of 1-nitropyrene (El-Bayoumy & Hecht, 1983).
Metabolic Activation and Cytochrome P450
Studies on human liver microsomes have identified cytochrome P450 3A4 as responsible for the C-oxidative metabolism of 1-nitropyrene, leading to the formation of 1-nitropyren-3-ol. This indicates a potential species difference in metabolism between humans and rodents, highlighting the role of specific cytochromes in the metabolism process (Silvers et al., 1992).
Carcinogenicity Studies
Carcinogenicity studies involving 1-nitropyrene and its metabolites, including 1-nitropyren-3-ol, have been conducted to assess their potential as human carcinogens. These studies are crucial in understanding the health risks associated with exposure to environmental pollutants like diesel exhaust (Ohgaki et al., 1982).
DNA Binding and Mutagenic Potential
The oxidative microsomal metabolism of 1-nitropyrene and the binding of its oxidized metabolites, such as 1-nitropyren-3-ol, to DNA have been studied. These findings are significant in evaluating the mutagenic and carcinogenic potential of these compounds (Djurić et al., 1986).
Role in Environmental Monitoring
1-Nitropyrene, and by extension its metabolites like 1-nitropyren-3-ol, serve as markers for exposure to nitro-polycyclic aromatic hydrocarbons from diesel exhaust. They are used in environmental monitoring and risk assessment due to their prevalence in air pollutants and potential health hazards (IARC, 2020).
Future Directions
More research is needed to fully understand the properties and effects of 1-Nitropyrene-3-ol. For instance, studies could focus on its metabolic mechanism by human CYPs and formation of toxic metabolites . Additionally, the potential for biological remediation of 1-Nitropyrene in soil could be explored .
Properties
IUPAC Name |
3-nitropyren-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-14-8-13(17(19)20)11-6-4-9-2-1-3-10-5-7-12(14)16(11)15(9)10/h1-8,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQCPFGCIYLAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235754 | |
Record name | 1-Nitropyrene-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86674-49-9 | |
Record name | 3-Hydroxy-1-nitropyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86674-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitropyrene-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086674499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitropyrene-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which enzyme is primarily responsible for the formation of 1-nitropyrene-3-ol in rabbit liver?
A1: The study demonstrates that cytochrome P450 form 6 (CYP450 form 6) plays a major role in the generation of 1-nitropyrene-3-ol. When rabbit liver microsomes were incubated with 1-nitropyrene in the presence of purified CYP450 form 6, 54% of the resulting metabolites were identified as 1-nitropyrene-3-ol. []
Q2: Are there other metabolic pathways for 1-nitropyrene besides the formation of 1-nitropyrene-3-ol?
A2: Yes, the research indicates that 1-nitropyrene is metabolized into various other compounds. For instance, cytochrome P450 form 3b primarily produces 1-nitropyren-6-ol and 1-nitropyren-8-ol. Furthermore, both form 2 and form 3b can produce dihydrodiols in the K-region of 1-nitropyrene, while forms 3c and 6 do not. []
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